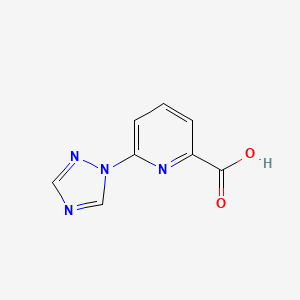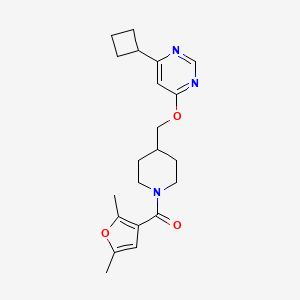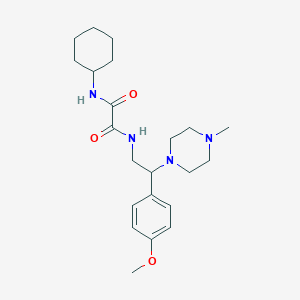
6-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid is a compound that has gained attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is a heterocyclic organic molecule that contains both pyridine and triazole rings in its structure. The synthesis method of this compound involves the reaction of 2-chloronicotinic acid with sodium azide and copper sulfate.
Aplicaciones Científicas De Investigación
Antibacterial Activity
- Synthesis for Antibacterial Purposes : The compound's derivatives have been synthesized and evaluated for antibacterial activity. The derivatives showed promising activity against bacterial strains like Escherichia coli and Pseudomonas aeruginosa (Xiao et al., 2014).
Luminescent Properties
- Formation of Luminescent Metallogel : Certain derivatives form luminescent metallogels with properties like self-healing and strong red luminescence, which have applications in materials science (McCarney et al., 2015).
- Photoluminescence in Coordination Polymers : The compound, when used with different linkers, contributes to creating coordination polymers with distinct photoluminescence properties, beneficial for materials research (Wang et al., 2016).
Anti-Inflammatory and Antimalarial Properties
- Biological Activity Evaluation : A specific derivative exhibited potent anti-inflammation activity in vitro and showed significant antimalarial activity against P. falciparum strain (Meva et al., 2021).
Surface Activity and Catalytic Applications
- Surface Activity and Antimicrobial Properties : Derivatives of the compound have been synthesized with antimicrobial activity and potential as surface active agents (El-Sayed, 2006).
- Catalytic Activity : Derivatives have shown catalytic activity in reactions like the addition of terminal alkynes to imines, indicating potential in synthetic chemistry applications (Drabina et al., 2010).
Structural and Electronic Properties
- Structural Motifs in Crystal Engineering : The compound's derivatives have been examined for their structural motifs and packing arrangements, which is significant for understanding crystallization behavior in material science (Tawfiq et al., 2014).
- Electrochemical Properties : The electrochemical behavior of certain derivatives has been studied, revealing high ionization potentials and good affinity, which is important in the development of electronic materials (Tan et al., 2007).
Coordination Chemistry and Luminescence
- Modulation of Coordination Architectures : The compound has been used to create various cadmium(II) coordination polymers, demonstrating the versatility in forming different structural networks, with applications in coordination chemistry (Wang et al., 2013).
- Fluorescent Silver(I) Bridged Metalloligands : Its derivatives have been utilized in the construction of fluorescent silver(I) metalloligands, showcasing applications in luminescent materials (Cook & Ramsay, 2019).
Propiedades
IUPAC Name |
6-(1,2,4-triazol-1-yl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-8(14)6-2-1-3-7(11-6)12-5-9-4-10-12/h1-5H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPSZGAYEKCLOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N2C=NC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid | |
CAS RN |
1250552-50-1 |
Source


|
| Record name | 6-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-benzylpiperidin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2898352.png)

![2,4-diphenyl-N-[4-(trifluoromethoxy)phenyl]pyrimidine-5-carboxamide](/img/structure/B2898354.png)


![2-(Benzylsulfanyl)-4-(2,4-dichlorophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B2898358.png)
![Cyclopropyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2898361.png)


![2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2898367.png)

![(E)-methyl 4-((6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2898369.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1H-indole-3-carboxamide](/img/structure/B2898373.png)
